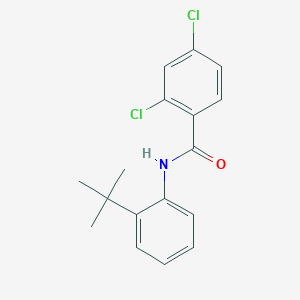

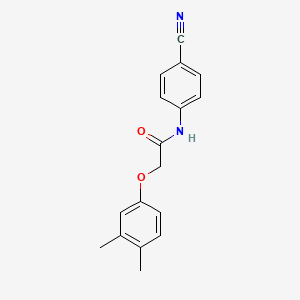

![molecular formula C21H20N2O2 B5880904 N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide, also known as BIA 10-2474, is a small molecule drug candidate that has been the subject of intense scientific research in recent years. BIA 10-2474 was initially developed as a potential treatment for chronic pain, but its development was halted after a clinical trial in France resulted in the death of one participant and severe neurological side effects in four others. Despite this setback, BIA 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is a reversible inhibitor of FAAH, which means that it binds to the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a variety of physiological effects. The exact mechanism of action of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is not fully understood, but it is thought to involve a complex interplay between endocannabinoid signaling pathways and other neurotransmitter systems.

Biochemical and Physiological Effects

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been shown to produce a range of biochemical and physiological effects in preclinical studies. In addition to its analgesic properties, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been shown to reduce inflammation, promote neuroprotection, and improve cognitive function in animal models. These effects are thought to be mediated by the increased levels of endocannabinoids produced by FAAH inhibition.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 for laboratory experiments is its specificity for FAAH. Unlike other FAAH inhibitors, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 does not interact with other enzymes or receptors in the body, which makes it a valuable tool for studying the role of FAAH in endocannabinoid signaling. However, the potential toxicity of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474, as demonstrated in the clinical trial in France, highlights the need for caution when using this compound in laboratory experiments.

Future Directions

Despite the setbacks in its clinical development, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential therapeutic applications. Future research on N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is likely to focus on the following areas:

1. Understanding the mechanism of action of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 in more detail, particularly in relation to its effects on endocannabinoid signaling pathways.

2. Developing safer and more effective FAAH inhibitors based on the chemical structure of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474.

3. Investigating the potential therapeutic applications of FAAH inhibitors, including their use in pain management, inflammation, and neuroprotection.

4. Studying the potential side effects of FAAH inhibition, particularly in relation to neurological function and cognitive performance.

Conclusion

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is a small molecule drug candidate that has been the subject of intense scientific research in recent years. Despite its potential therapeutic applications, the clinical development of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 was halted after a clinical trial resulted in the death of one participant and severe neurological side effects in four others. However, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential applications in pain management, inflammation, and neuroprotection. Further research on N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 and other FAAH inhibitors is likely to shed light on the role of endocannabinoid signaling in a range of physiological processes and may lead to the development of safer and more effective treatments for a variety of conditions.

Synthesis Methods

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is a complex molecule that requires a multi-step synthesis process. The synthesis of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 involves the condensation of 3-(cyclopropylcarbonyl)-1H-indole with benzylamine, followed by the acetylation of the resulting amine with acetic anhydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been the subject of extensive scientific research, particularly in the areas of pain management and neuroscience. In preclinical studies, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are natural compounds that play a role in pain sensation, mood, and appetite regulation. By inhibiting FAAH, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 may increase the levels of endocannabinoids in the body, leading to pain relief and other therapeutic effects.

properties

IUPAC Name |

N-benzyl-2-[3-(cyclopropanecarbonyl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-20(22-12-15-6-2-1-3-7-15)14-23-13-18(21(25)16-10-11-16)17-8-4-5-9-19(17)23/h1-9,13,16H,10-12,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYHPXCIQYCBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-(3-cyclopropanecarbonyl-indol-1-yl)-acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)

![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5880860.png)

![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)

![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)

![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5880886.png)

![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)

![N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5880900.png)